molecular formula C6H9N5O B1394419 2-Amino-4-methylpyrimidine-5-carbohydrazide CAS No. 947592-75-8

2-Amino-4-methylpyrimidine-5-carbohydrazide

Cat. No.: B1394419
CAS No.: 947592-75-8
M. Wt: 167.17 g/mol
InChI Key: RGMWTRSJRIECJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide typically involves the reaction of 2-Amino-4-methylpyrimidine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylpyrimidine-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methylpyrimidine-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid
  • 2-Amino-4-methylpyrimidine
  • 2-Amino-5-methylpyrimidine

Comparison: 2-Amino-4-methylpyrimidine-5-carbohydrazide is unique due to the presence of both amino and carbohydrazide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced potential for forming hydrogen bonds and participating in various chemical reactions .

Properties

IUPAC Name

2-amino-4-methylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-3-4(5(12)11-8)2-9-6(7)10-3/h2H,8H2,1H3,(H,11,12)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWTRSJRIECJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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